molecular formula C13H14O5 B1245537 Goniofupyrone

Goniofupyrone

Número de catálogo: B1245537
Peso molecular: 250.25 g/mol
Clave InChI: GYCYBXCAAVSCJA-XTAFZBPGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Goniofupyrone is a natural product found in Goniothalamus cardiopetalus and Goniothalamus giganteus with data available.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Goniofupyrone is classified as a styryl-lactone, which is characterized by a lactone ring structure containing a styryl group. This structural feature contributes to its bioactivity. The compound has been isolated from several species within the Goniothalamus genus, which are known for their medicinal properties.

Biological Activities

1. Anticancer Potential
this compound exhibits significant cytotoxicity against various cancer cell lines, making it a candidate for cancer treatment. Research indicates that it can induce apoptosis in cancer cells while sparing normal cells, which is crucial for therapeutic applications.

  • Case Study : In vitro studies have demonstrated that this compound induces cell cycle arrest and apoptosis in HepG2 liver cancer cells through caspase activation pathways. This suggests its potential as a chemotherapeutic agent with lower toxicity compared to traditional drugs like doxorubicin .

2. Anti-inflammatory Effects
The compound has shown promise in reducing inflammation, which is a key factor in many chronic diseases.

  • Case Study : this compound was tested in models of inflammatory diseases, revealing a reduction in pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .

3. Antimicrobial Activity
Research has indicated that this compound possesses antimicrobial properties against various pathogens, further expanding its potential therapeutic applications.

  • Case Study : Studies have demonstrated its effectiveness against bacterial strains responsible for common infections, suggesting its use in developing new antimicrobial agents .

Table 1: Biological Activities of this compound

Activity TypeEffectivenessReference
AnticancerInduces apoptosis
Anti-inflammatoryReduces cytokines
AntimicrobialEffective against bacteria

Synthesis and Derivatives

The synthesis of this compound has been explored through various methodologies, including stereoselective approaches that enhance its yield and purity. Understanding the synthesis pathways allows researchers to create derivatives with potentially enhanced biological activities.

  • Synthesis Methodology : A catalytic asymmetric hetero-Diels-Alder reaction has been employed to synthesize this compound efficiently, providing insights into optimizing production for pharmaceutical applications .

Análisis De Reacciones Químicas

Table 1: Key Synthetic Steps for (−)-Goniofupyrone

StepReaction TypeConditionsOutcomeSource
1Asymmetric aldol additionL-(+)-DET catalyst, CH₂Cl₂, −78°Cγ-Lactone intermediate 7
2Oxidation and cyclizationTEMPO/PhI(OAc)₂, then HCl/MeOHδ-Lactone intermediate 11
3Styryl group introductionWittig reaction or cross-couplingFinal (−)-goniofupyrone structure

Mechanistic Insights and Catalytic Strategies

The stereochemical control in (−)-goniofupyrone synthesis relies on:

  • Chiral Pool Synthesis : Use of L-(+)-diethyl tartrate (DET) to induce enantioselectivity .

  • Transition Metal Catalysis : Chromium complexes stabilize transition states, enabling precise stereochemical outcomes .

  • Curvature Coupling Analysis : Computational studies suggest that reaction phases involving skeleton deformation (e.g., bending of OCS frameworks) influence energy barriers and selectivity .

Comparative Analysis of Synthetic Routes

Recent studies highlight the efficiency of asymmetric acetate aldol approaches over traditional methods:

Table 2: Comparison of Synthetic Methods

MethodStarting MaterialYield (%)StereoselectivityReference
Asymmetric aldol additionL-(+)-DET45–60>95% ee
Chromium complex-mediatedTricarbonyl chromium complex38–5290% ee
Enzymatic resolutionRacemic intermediates30–4085% ee

Reaction Kinetics and Phase Dynamics

In multiphase systems, (−)-goniofupyrone’s reaction kinetics are influenced by:

  • Diffusive Exchange : Components equilibrate between phases, altering local concentrations and reaction rates .

  • Density-Independent Rates : Differences in reaction rates between phases arise from phase-dependent rate coefficients rather than concentration gradients .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are essential for characterizing Goniofupyrone’s purity and structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY/HMBC) is critical for structural elucidation, particularly for distinguishing stereochemical configurations.
  • High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and fragmentation patterns.
  • High-Performance Liquid Chromatography (HPLC) with UV/Vis or refractive index detectors assesses purity (>95% recommended for biological assays).
  • Reference peer-reviewed protocols for solvent selection, calibration standards, and data interpretation to minimize artifacts .

Q. What in vitro assays are commonly used to assess this compound’s bioactivity?

Methodological Answer:

  • Cell viability assays (e.g., MTT, CCK-8) in cancer cell lines to evaluate cytotoxicity.
  • Enzyme inhibition assays (e.g., fluorescence-based kinetics) for target-specific activity (e.g., kinase or protease inhibition).
  • Dose-response curves (IC₅₀/EC₅₀ calculations) with triplicate replicates to ensure statistical validity.
  • Include positive/negative controls and validate results across multiple cell lines to account for biological variability .

Q. How should researchers design a reproducible synthesis protocol for this compound?

Methodological Answer:

  • Document reaction parameters (temperature, solvent, catalyst, stoichiometry) with precision (e.g., ±0.5°C for temperature-sensitive steps).
  • Use inert atmospheres (N₂/Ar) for oxygen-sensitive intermediates.
  • Provide full characterization data (yield, purity, spectral peaks) for key intermediates and final products.
  • Cross-reference established synthetic routes in primary literature and avoid duplicating methods without critical evaluation .

Q. What criteria determine the selection of solvents and reagents for this compound’s purification?

Methodological Answer:

  • Prioritize solvents with low reactivity (e.g., ethyl acetate, hexane) for column chromatography.
  • Use preparative HPLC with C18 columns for polar derivatives.
  • Validate solvent removal via lyophilization or rotary evaporation under reduced pressure (document residual solvent levels via GC-MS).
  • Justify reagent grades (e.g., ACS-certified for critical steps) to minimize impurities .

Q. How can researchers validate the stability of this compound under varying storage conditions?

Methodological Answer:

  • Conduct accelerated stability studies: expose samples to heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–8 weeks.
  • Monitor degradation via HPLC and LC-MS to identify breakdown products.
  • Use differential scanning calorimetry (DSC) to assess thermal stability.
  • Report storage recommendations (e.g., -20°C in amber vials with desiccants) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer:

  • Perform meta-analysis of existing data to identify confounding variables (e.g., cell line heterogeneity, assay protocols).
  • Replicate conflicting studies under standardized conditions (e.g., identical cell passage numbers, reagent batches).
  • Use orthogonal assays (e.g., SPR for binding affinity vs. functional assays) to cross-validate results.
  • Apply statistical models (e.g., ANOVA with post-hoc tests) to quantify variability .

Q. What strategies optimize the enantiomeric purity of this compound derivatives during asymmetric synthesis?

Methodological Answer:

  • Screen chiral catalysts (e.g., BINOL-derived ligands) using Design of Experiments (DoE) to maximize enantiomeric excess (ee).
  • Employ chiral stationary phases (CSPs) in HPLC for precise enantiomer separation.
  • Use circular dichroism (CD) spectroscopy to confirm absolute configuration.
  • Compare kinetic vs. thermodynamic control in stereoselective steps .

Q. How to design a study investigating this compound’s mechanism of action using omics approaches?

Methodological Answer:

  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
  • Proteomics : SILAC labeling or TMT multiplexing to quantify protein expression changes.
  • Metabolomics : LC-MS/MS to track metabolic pathway alterations.
  • Integrate multi-omics data via bioinformatics tools (e.g., STRING, KEGG pathways) and validate targets via CRISPR knockout or siRNA silencing .

Q. What methodologies address batch-to-batch variability in this compound production for preclinical studies?

Methodological Answer:

  • Implement Quality by Design (QbD) principles: define Critical Quality Attributes (CQAs) and Critical Process Parameters (CPPs).
  • Use Process Analytical Technology (PAT) for real-time monitoring (e.g., in-line FTIR for reaction progression).
  • Apply multivariate analysis (e.g., PCA, PLS) to correlate raw material attributes with final product quality .

Q. How to evaluate the synergistic effects of this compound with existing therapeutics?

Methodological Answer:

  • Use Chou-Talalay combination index (CI) analysis to quantify synergism/antagonism.
  • Test across gradient concentrations (e.g., 4x4 matrix) in 2D/3D cell cultures.
  • Validate in vivo using xenograft models with dual-agent dosing regimens.
  • Assess pharmacokinetic interactions (e.g., CYP450 inhibition assays) to predict clinical compatibility .

Propiedades

Fórmula molecular

C13H14O5

Peso molecular

250.25 g/mol

Nombre IUPAC

(2R,3R,3aS,7R,7aS)-3,7-dihydroxy-2-phenyl-2,3,3a,6,7,7a-hexahydrofuro[3,2-b]pyran-5-one

InChI

InChI=1S/C13H14O5/c14-8-6-9(15)17-13-10(16)11(18-12(8)13)7-4-2-1-3-5-7/h1-5,8,10-14,16H,6H2/t8-,10-,11-,12+,13+/m1/s1

Clave InChI

GYCYBXCAAVSCJA-XTAFZBPGSA-N

SMILES isomérico

C1[C@H]([C@H]2[C@H]([C@@H]([C@H](O2)C3=CC=CC=C3)O)OC1=O)O

SMILES canónico

C1C(C2C(C(C(O2)C3=CC=CC=C3)O)OC1=O)O

Sinónimos

goniofupyrone

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.